ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives.
Preparation Methods
The synthesis of ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is typically carried out under basic conditions and can be facilitated by microwave irradiation to improve yield and reaction time . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher efficiency and scalability .
Chemical Reactions Analysis
Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy and thiophene rings, using reagents like halogens or alkylating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . Its anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Tipepidine: Used as an antitussive agent.
Tiquizium Bromide: Used as an antispasmodic.
Dorzolamide: Used as an anti-glaucoma agent.
Tioconazole: Used as an antifungal agent.
Properties
Molecular Formula |
C20H21F2NO4S |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(2,4-difluorophenoxy)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H21F2NO4S/c1-2-26-20(25)18-13-6-4-3-5-7-16(13)28-19(18)23-17(24)11-27-15-9-8-12(21)10-14(15)22/h8-10H,2-7,11H2,1H3,(H,23,24) |
InChI Key |
KGRNEDZTDIGXRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)COC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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